molecular formula C28H28N2O4 B2401605 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid CAS No. 2102410-46-6

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid

Cat. No. B2401605
CAS RN: 2102410-46-6
M. Wt: 456.542
InChI Key: PMHIFRNPUMRXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a solid with a molecular weight of 341.36 . It is stored in a dry environment at 2-8°C .


Physical And Chemical Properties Analysis

This compound has a boiling point of 602.6°C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

  • Peptide Synthesis and Homologation :

    • Fmoc-protected β2-homoamino acids have been synthesized for solid-phase syntheses of β-peptides, leveraging the Fmoc group for protection (Šebesta & Seebach, 2003).
    • A novel method using Fmoc-protected α-amino acids to synthesize enantiomerically pure N-Fmoc-protected β-amino acids has been reported, highlighting the versatility of Fmoc in peptide synthesis (Ellmerer-Müller et al., 1998).
  • Biosensor Development :

    • Fmoc-Gly-OH, a derivative of Fmoc, was copolymerized for use as a matrix in cholesterol biosensing studies, demonstrating the compound's application in biosensor technology (Soylemez et al., 2013).
  • Fluorescence and Photophysical Applications :

    • Fmoc derivatives have been used in the synthesis of innovative nicotinonitriles incorporating pyrene and fluorene moieties for potential applications in material science, exploiting their photophysical properties (Hussein et al., 2019).
    • Fmoc compounds have been investigated as metal-ion sensing probes with high sensitivity and efficient two-photon absorption, suitable for applications in fluorescence microscopy imaging and sensing of metal ions (Belfield et al., 2010).
  • Drug Delivery and Peptide Synthesis :

    • Fmoc has been used in the synthesis of vasoactive intestinal peptide (VIP)-lipopeptide for modifying liposomes, indicating its role in developing drug delivery systems for active targeting (Masaka et al., 2013).
  • Self-Assembled Structures in Material Science :

    • The self-assembling properties of Fmoc-modified amino acids have been studied, showing potential for the design of novel self-assembled architectures in materials science (Gour et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known that the compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord. Therefore, it might interact with glycine receptors or other related targets.

Biochemical Pathways

The compound, being a glycine derivative, might be involved in the biochemical pathways where glycine plays a role . This includes the glycinergic neurotransmission pathway, where it might act as an agonist or antagonist.

properties

IUPAC Name

2-[4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-27(32)16-21-18-29(17-20-8-2-1-3-9-20)14-15-30(21)28(33)34-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26H,14-19H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHIFRNPUMRXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid

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